1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde

Catalog No.
S2854491
CAS No.
676441-02-4
M.F
C18H13N3O2
M. Wt
303.321
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indol...

CAS Number

676441-02-4

Product Name

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde

IUPAC Name

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde

Molecular Formula

C18H13N3O2

Molecular Weight

303.321

InChI

InChI=1S/C18H13N3O2/c22-12-14-10-21(16-9-5-4-8-15(14)16)11-17-19-18(20-23-17)13-6-2-1-3-7-13/h1-10,12H,11H2

InChI Key

YGNMOWBSOZVOJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C4=CC=CC=C43)C=O

solubility

not available

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is a complex organic compound that combines an indole structure with an oxadiazole moiety. This compound features a phenyl group attached to the oxadiazole, which is linked to an indole ring through a methylene bridge. The presence of the aldehyde functional group at the indole position enhances its reactivity and potential biological activity. The molecular structure contributes to its unique properties and applications in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Nucleophilic addition: The aldehyde group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation reactions: The aldehyde can react with amines or hydrazines, forming imines or hydrazones, which are important intermediates in organic synthesis.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids, expanding its reactivity profile.

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde has shown promising biological activities. Compounds with similar structures have been reported to exhibit:

  • Antimicrobial activity: Indole derivatives often demonstrate significant antibacterial and antifungal properties.
  • Anticancer properties: The combination of indole and oxadiazole structures has been linked to cytotoxic effects against various cancer cell lines.
  • Enzyme inhibition: Some derivatives have been studied as inhibitors of monoamine oxidase, which is relevant for neurodegenerative diseases.

The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde typically involves several steps:

  • Formation of the oxadiazole ring: This can be achieved through the condensation of phenyl amidoxime with carbonyl compounds in acidic or basic conditions.
  • Indole formation: The indole ring can be synthesized via cyclization reactions involving tryptophan derivatives or other precursors.
  • Aldehyde introduction: The final step involves formylation of the indole using methods like the Vilsmeier-Haack reaction or other formylation techniques.

This compound has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Material Science: The unique properties of indoles and oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Studies on interaction profiles often focus on how 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde interacts with biological targets such as enzymes and receptors:

  • Molecular docking studies: These are performed to predict binding affinities and orientations when interacting with specific proteins.
  • In vitro assays: Biological assays help determine the efficacy of the compound against specific cell lines or microbial strains.

Several compounds share structural similarities with 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde. Here are a few notable examples:

Compound NameStructureUnique Features
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-OxadiazoleStructureExhibits strong MAO-B inhibition; relevant for neurodegenerative disorders .
6-Methoxyindole DerivativesStructureKnown for anti-inflammatory activities; versatile in drug design .
Pyrrole-Ligated OxadiazolesStructureBroad therapeutic effects including anti-cancer properties .

Uniqueness

The uniqueness of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde lies in its specific combination of an indole and oxadiazole moiety linked through a methylene bridge. This structural arrangement may lead to distinct biological activities not observed in other similar compounds.

XLogP3

3

Dates

Last modified: 04-15-2024

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